2-Propyl-4,7-dihydro-1,3-dioxepine

Descripción general

Descripción

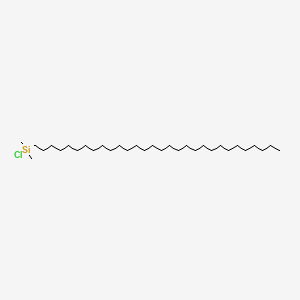

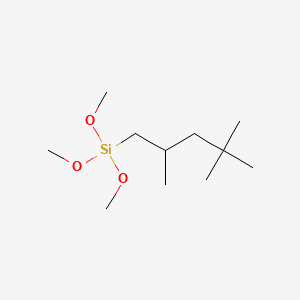

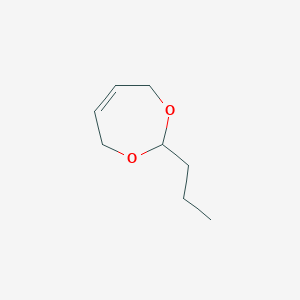

2-Propyl-4,7-dihydro-1,3-dioxepine is a chemical compound with the molecular formula C8H14O2 . It has an average mass of 142.196 Da and a monoisotopic mass of 142.099380 Da . It is also known by other names such as 1,3-Dioxepin, 4,7-dihydro-2-propyl- .

Molecular Structure Analysis

The molecular structure of 2-Propyl-4,7-dihydro-1,3-dioxepine consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 2-Propyl-4,7-dihydro-1,3-dioxepine are not available, related compounds such as dihydro-1,3-dioxepines can undergo a variety of reactions. For instance, they can be involved in asymmetric [4 + 3]-cycloaddition reactions .Physical And Chemical Properties Analysis

2-Propyl-4,7-dihydro-1,3-dioxepine has a predicted density of 0.925±0.06 g/cm3 . Its boiling point is 70-72 °C (Press: 16 Torr) , and it has a refractive index of 1.431 .Aplicaciones Científicas De Investigación

Synthesis Techniques

One significant aspect of the research on 2-Propyl-4,7-dihydro-1,3-dioxepine involves its synthesis. For instance, the use of citric acid as a catalyst in the preparation of 2-propyl-4,7-dihydro-1,3-dioxepine by condensation reaction of butyric aldehyde and (cis)-2-butene-1,4-diol has been explored. The study indicates optimal conditions such as specific molar ratios, catalyst amount, solvent choice, and reaction time, leading to high yields of up to 92% (Wei Yu-xiu, 2012).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of 2-Propyl-4,7-dihydro-1,3-dioxepine derivatives have been conducted. One study focused on the cyclisation of 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes to form 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes. The research also examined hydrogen transfer reactions and the Arrhenius parameters for inversion of the 'flap' conformers of these compounds (A. C. Hindson et al., 1993).

Applications in Material Science

The research extends to material science applications, such as the development of electrochromic materials. One example includes the synthesis of a neutral state black electrochromic copolymer using 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole, demonstrating its potential in absorbing virtually the whole visible spectrum and switching colors under different states (Merve İçli et al., 2010).

Catalytic Applications

The compound's role in catalytic processes has also been explored. A study on the palladium-catalyzed asymmetric arylation of 4,7-dihydro-1,3-dioxepin showcased its potential in synthesizing γ-butyrolactone derivatives, highlighting the importance of molecular sieves in the reaction process (Y. Koga et al., 1994).

Electrochemical Properties

Research into the electrochemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine derivatives is also notable. For example, studies on electropolymerization kinetics and optical optimization of these derivatives for electrochromic window applications reveal their potential in producing high-contrast, efficient electrochromic materials (Sooyeun Kim & M. Taya, 2010).

Safety And Hazards

While specific safety and hazard information for 2-Propyl-4,7-dihydro-1,3-dioxepine is not available, general precautions should be taken while handling it. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Propiedades

IUPAC Name |

2-propyl-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTBWJOYERVBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCC=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293875 | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-4,7-dihydro-1,3-dioxepine | |

CAS RN |

4469-34-5 | |

| Record name | NSC92757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.